2-(2-Methoxyethyl)thiolane-2-carbaldehyde
Description
Significance of Organosulfur Heterocycles as Synthons in Organic Synthesis
Organosulfur heterocycles are fundamental building blocks, or synthons, in the landscape of organic synthesis. thieme-connect.deresearchgate.net These cyclic compounds, which incorporate at least one sulfur atom within the ring, are prevalent in nature and form the core of numerous pharmaceuticals, agrochemicals, and materials. wikipedia.orgorganic-chemistry.org The sulfur atom imparts unique chemical properties to the heterocyclic ring, influencing its reactivity, conformation, and biological activity.
The utility of organosulfur heterocycles as synthons stems from several key characteristics:
Versatile Reactivity : The sulfur atom can exist in various oxidation states, allowing for a wide range of chemical transformations.
Chiral Scaffolds : Many organosulfur heterocycles are chiral, making them valuable starting materials for the synthesis of enantiomerically pure compounds.
Modulation of Biological Activity : The presence of a sulfur-containing heterocycle can significantly impact the pharmacological profile of a molecule.
The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a common motif in this class of compounds. Its derivatives are often employed in the construction of more complex molecular architectures.
Positioning of Thiolane-2-carbaldehyde (B3046015) Scaffolds in Modern Organic Chemistry
Thiolane-2-carbaldehyde and its derivatives represent a specific and valuable subclass of organosulfur synthons. nih.gov The presence of an aldehyde group directly attached to the stereocenter at the 2-position of the thiolane ring provides a reactive handle for a multitude of chemical transformations. This strategic placement allows for the introduction of new functional groups and the extension of the carbon skeleton, making these scaffolds highly versatile in synthetic design.
The aromatic counterpart, thiophene-2-carbaldehyde, has been extensively studied and is a precursor to many commercial drugs. wikipedia.orgontosight.ai The saturated thiolane-2-carbaldehyde offers a three-dimensional structure that can be crucial for achieving specific biological interactions. Research into the synthesis and application of substituted thiolane-2-carbaldehydes continues to be an active area, driven by the demand for novel chemical entities with tailored properties.
The Role of Aldehyde Functionalities in Chiral Building Blocks and Derivatization
Aldehydes are among the most versatile functional groups in organic chemistry, serving as key electrophilic partners in a vast array of carbon-carbon bond-forming reactions. sigmaaldrich.com When incorporated into a chiral molecule, an aldehyde functionality becomes a powerful tool for stereoselective synthesis. researchgate.netnih.gov Chiral aldehydes are sought-after building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.netacs.org
The reactivity of the aldehyde group allows for a wide range of derivatizations, including:
Nucleophilic Addition : Reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
Wittig and Related Olefinations : Conversion of the carbonyl group into a carbon-carbon double bond.
Reductive Amination : Formation of amines through reaction with an amine followed by reduction.
Oxidation : Conversion to the corresponding carboxylic acid.
Condensation Reactions : Aldol (B89426) and similar reactions to form larger, more complex structures.
In the context of 2-(2-Methoxyethyl)thiolane-2-carbaldehyde, the aldehyde group provides a critical point for chemical modification, enabling the synthesis of a diverse library of derivatives for biological screening and other applications.
Overview of Research Trajectories for Complex Carbonyl-Sulfur Systems
The study of molecules containing both carbonyl and sulfur functionalities, often referred to as complex carbonyl-sulfur systems, is a dynamic area of chemical research. nih.govresearchgate.net Investigations in this field span from understanding the fundamental reaction mechanisms to developing novel catalysts and synthetic methodologies. mdpi.comnih.gov
Current research trajectories in this area include:
Development of Novel Catalytic Systems : Designing efficient and selective catalysts for reactions involving carbonyl-sulfur compounds.
Asymmetric Synthesis : Creating new methods for the stereocontrolled synthesis of chiral molecules containing these motifs.
Bioorganometallic Chemistry : Exploring the role of metal complexes in the biological activity of sulfur-containing compounds.
Materials Science : Incorporating carbonyl-sulfur systems into advanced materials with unique electronic and optical properties.
The compound this compound embodies the structural features that are central to this research area, making it a relevant subject for ongoing and future investigations.
Data Tables
Table 1: Physicochemical Properties of Related Thiolane and Thiophene (B33073) Scaffolds
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Reference |
|---|---|---|---|---|
| Thiolane-2-carbaldehyde | C5H8OS | 116.18 | - | nih.gov |
| Thiophene-2-carbaldehyde | C5H4OS | 112.15 | 198 | wikipedia.org |
| 2-Methylthiolane | C5H10S | 102.20 | - | thegoodscentscompany.com |
| 5-(Methylthio)thiophene-2-carbaldehyde | C6H6OS2 | 158.24 | - | sigmaaldrich.com |
Table 2: Examples of Reactions Involving Aldehyde Functionalities on Heterocyclic Scaffolds
| Reaction Type | Reactant | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromothiophene-2-carbaldehyde | Arylboronic acid, Pd catalyst, base | 4-Arylthiophene-2-carbaldehyde | nih.gov |
| Condensation | Thiophene-2-carboxaldehyde | Guaiazulene, base | Vinylazulenes | researchgate.net |
| Polymerization | Thiophene-2-carbaldehyde | Hydrochloric acid | Poly(thiophene-2-carbaldehyde) | journalskuwait.orgresearchgate.net |
| Lewis Acid-Catalyzed Reaction | 6-Diazopenicillanate | Aromatic aldehydes | Spiro epoxides, oxazinones, thiazepines | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(2-methoxyethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-10-5-4-8(7-9)3-2-6-11-8/h7H,2-6H2,1H3 |
InChI Key |
RMGSULXSDKBBOP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCS1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxyethyl Thiolane 2 Carbaldehyde and Analogs
Strategies for Thiolane Ring Construction
The synthesis of the saturated five-membered thiolane (tetrahydrothiophene) ring is a critical step in forming the target compound. Various chemical strategies have been developed to construct this heterocyclic system, primarily involving the formation of carbon-sulfur bonds through cyclization.
Cyclization Reactions Involving Sulfur-Containing Precursors
A primary strategy for forming the thiolane ring involves the intramolecular or intermolecular cyclization of precursors that already contain a sulfur atom. These reactions are designed to form the stable five-membered ring structure through the creation of one or more carbon-sulfur bonds.
One common approach is the reaction of a 1,4-disubstituted butane derivative with a sulfide source. For instance, 1,4-dihalobutanes can react with sodium sulfide in a classic nucleophilic substitution reaction to yield the tetrahydrothiophene ring. This method is effective for creating the unsubstituted thiolane core, upon which further functionalization can be performed.
Another important class of reactions involves the cyclization of functionalized alkynes that contain a sulfur-bearing group. While many of these reactions, particularly those catalyzed by transition metals like palladium, lead to the formation of unsaturated thiophene (B33073) rings, modifications to the reaction conditions and substrates can yield saturated systems. nih.govmdpi.comresearchgate.net For example, the heterocyclodehydration of 1-mercapto-3-yn-2-ols, catalyzed by a palladium iodide (PdI₂) and potassium iodide (KI) system, can produce substituted thiophenes. nih.govmdpi.com The subsequent reduction of the thiophene ring would provide the desired thiolane structure.
Electrophilic cyclization is another powerful tool. The reaction of o-alkynyl thioanisoles with an electrophilic sulfur source, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate, results in the formation of benzo[b]thiophenes. nih.govacs.org While this example leads to a fused aromatic system, the underlying principle of an intramolecular attack of a sulfur nucleophile onto an activated carbon-carbon multiple bond can be adapted for the synthesis of simple thiolanes from appropriate acyclic precursors.
Methods for Forming Saturated Five-Membered Heterocycles
The synthesis of saturated five-membered heterocycles, including thiolanes, has been significantly advanced through the use of transition metal-catalyzed reactions. frontiersin.orgnih.gov These methods offer high efficiency and control over the molecular structure. General strategies include cyclization through carbon-heteroatom bond formation, cycloaddition reactions, and the reduction of corresponding unsaturated rings. frontiersin.orgnih.gov
Transition metals such as palladium, rhodium, iron, and copper are frequently used to catalyze these transformations. frontiersin.org For example, palladium-catalyzed reactions are widely employed for constructing C-S bonds in the synthesis of sulfur-containing heterocycles. nih.gov These catalytic cycles often involve steps like oxidative addition and reductive elimination to facilitate ring closure.
A general overview of transition metal-catalyzed approaches is presented in the table below, highlighting the versatility of these methods.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Yield Range |
| Rhodium complexes | C(sp³)-H functionalization | O-benzoylhydroxylamines | Saturated N-heterocycles | 70-90% nih.gov |
| Iron-based catalysts | Intramolecular C(sp³)-H amination | Alkyl azides | Saturated N-heterocycles | 18-98% frontiersin.org |
| Palladium(0) complexes | Intramolecular carbopalladation | N-(2-Iodophenyl)-N-methylacrylamide | Saturated N-heterocycles | Moderate to excellent frontiersin.org |
| Copper(I) iodide (CuI) | Intramolecular S-vinylation | Thiol with vinyl halide | Saturated S-heterocycles (4-exo) | Good to excellent organic-chemistry.org |
These transition metal-catalyzed methods provide powerful tools for constructing complex heterocyclic frameworks from readily available starting materials under relatively mild conditions. frontiersin.org
Introduction and Functionalization of the Carbaldehyde Moiety
Once the thiolane ring is constructed, the next critical phase is the introduction of the carbaldehyde group at the C2 position, which is also substituted with the 2-methoxyethyl side chain. This can be achieved through direct formylation of the ring or by modifying a precursor functional group already in place.
Formylation Reactions on Thiolane Nuclei
Formylation reactions introduce a formyl group (-CHO) onto a molecule. wikipedia.org For a pre-formed thiolane ring, direct formylation at the C2 position can be challenging but is mechanistically plausible. One common method involves the deprotonation of the carbon adjacent to the sulfur atom using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting anion with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com The alpha-proton to a sulfide is acidic enough to be removed, creating a nucleophilic carbon that can attack the electrophilic carbonyl of DMF.
Other established formylation methods for aromatic and heterocyclic systems include the Vilsmeier-Haack reaction (using DMF and phosphorus oxychloride) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid). wikipedia.orgcommonorganicchemistry.comresearchgate.net The applicability of these methods to a saturated, electron-rich thiolane ring would require specific investigation, as they are typically used on more aromatic substrates.
| Formylation Method | Reagents | General Application |
| Lithiation-Formylation | 1. Organolithium (e.g., n-BuLi) 2. DMF | Formylation of substrates with acidic protons commonorganicchemistry.com |
| Vilsmeier-Haack | DMF, POCl₃ | Formylation of electron-rich aromatic rings wikipedia.orgresearchgate.net |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Formylation of aromatic compounds commonorganicchemistry.com |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formylation of benzene and derivatives wikipedia.org |
Oxidation of Primary Alcohols to Aldehydes in Thiolane Systems
A highly effective and common strategy for creating an aldehyde is the controlled oxidation of a primary alcohol. wikipedia.org In the context of synthesizing 2-(2-Methoxyethyl)thiolane-2-carbaldehyde, this would involve a precursor molecule, 2-(2-Methoxyethyl)-2-(hydroxymethyl)thiolane. The selective oxidation of the primary alcohol to an aldehyde, without over-oxidation to a carboxylic acid, is crucial. wikipedia.orglibretexts.org
Several reagents are well-suited for this transformation. libretexts.org Pyridinium chlorochromate (PCC) is a classic reagent that reliably oxidizes primary alcohols to aldehydes. libretexts.org More modern reagents like the Dess-Martin periodinane (DMP) offer advantages such as milder, non-acidic reaction conditions and often provide higher yields. libretexts.org The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base, is another powerful method that avoids heavy metals. Care must be taken with any oxidation method to ensure that the sulfide group within the thiolane ring is not oxidized to a sulfoxide or sulfone. Milder, selective reagents like PCC and DMP are generally preferred for substrates containing sensitive functional groups. nih.gov
| Oxidizing Agent | Typical Solvent | Key Features |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild oxidant, stops at the aldehyde stage for primary alcohols. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | High yields, neutral conditions, avoids chromium waste. libretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Metal-free, mild conditions, requires low temperatures. |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, can be selective but may affect sulfur moieties. nih.gov |
Modification of Carboxylic Acid Derivatives to Carbaldehydes
An alternative synthetic route involves the reduction of a carboxylic acid or one of its derivatives positioned at the C2 of the thiolane ring. louisville.edu This approach would begin with a precursor like 2-(2-Methoxyethyl)thiolane-2-carboxylic acid. Direct reduction of a carboxylic acid to an aldehyde is difficult as most reducing agents will continue the reduction to the primary alcohol. louisville.edu
Therefore, the carboxylic acid is typically first converted into a more reactive derivative, such as an acyl chloride, an ester, or an N,N-disubstituted amide. organic-chemistry.orglibretexts.org These derivatives can then be reduced to the aldehyde using specific, less reactive hydride reagents that prevent over-reduction. For example, the Rosenmund reduction catalytically hydrogenates an acyl chloride to an aldehyde. Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes, especially at low temperatures. louisville.edu The reduction of tertiary amides (e.g., Weinreb amides) with reagents like lithium aluminum hydride (LiAlH₄) or DIBAL-H also provides a reliable route to aldehydes. organic-chemistry.org
| Precursor | Reagent(s) | Product | Notes |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | Aldehyde | Two-step process via acyl chloride. |
| Ester | DIBAL-H (at low temperature) | Aldehyde | Controlled reduction to prevent alcohol formation. louisville.edu |
| Tertiary Amide | Cp₂Zr(H)Cl (Schwartz's reagent) | Aldehyde | High yields and good chemoselectivity. organic-chemistry.org |
| N,N-Diisopropylamide | 1. EtOTf 2. LiAlH(OR)₃ | Aldehyde | Tolerates other reducible functional groups. organic-chemistry.org |
Incorporation of the 2-Methoxyethyl Side Chain
A critical step in the synthesis of the target compound is the introduction of the 2-methoxyethyl group at the C2 position of the thiolane ring. This can be achieved through the formation of either an ether linkage or a direct carbon-carbon bond.
The Williamson ether synthesis and related nucleophilic substitution reactions provide a classic and effective method for forming the C-O-C ether bond. masterorganicchemistry.com This strategy typically involves the reaction of an alkoxide with an alkyl halide (or a sulfonate ester) in an S_N2-type mechanism. masterorganicchemistry.com For the synthesis of analogs where the methoxyethyl group is connected via an oxygen atom, two primary pathways can be envisioned.
The first approach involves using a thiolane precursor bearing a hydroxyl group at the C2 position, such as 2-hydroxythiolane-2-carbaldehyde (protected). This alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. Subsequent reaction with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether, would yield the desired ether linkage.
A second, often more practical approach, involves a precursor like 2-(hydroxymethyl)thiolane. This primary alcohol can be converted to its alkoxide and reacted with a methoxy-functionalized electrophile. To avoid competing elimination reactions, which are a concern with alkoxide nucleophiles, the choice of the alkyl halide is crucial. libretexts.org Using a primary alkyl halide like 2-bromoethyl methyl ether with a primary or secondary alkoxide generally favors substitution. masterorganicchemistry.com
Table 1: Representative Conditions for Williamson Ether Synthesis
| Thiolane Precursor | Methoxyethyl Reagent | Base | Solvent | Outcome |
| 2-(Hydroxymethyl)thiolane | 2-Bromoethyl methyl ether | NaH | THF, DMF | Formation of ether linkage |
| 2-Hydroxythiolane (protected) | 2-Tosyloxyethyl methyl ether | K₂CO₃ | Acetonitrile | Formation of ether linkage |
| 2-(Bromomethyl)thiolane | Sodium 2-methoxyethanolate | N/A | 2-Methoxyethanol | Formation of ether linkage |
For the direct synthesis of this compound, where a C-C bond connects the side chain to the ring, transition metal-catalyzed cross-coupling reactions are the method of choice. The Suzuki-Miyaura coupling is a particularly powerful tool for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. youtube.com
This strategy would typically involve the coupling of a functionalized thiolane, such as a 2-halothiolane (e.g., 2-bromothiolane), with an organoboron reagent like (2-methoxyethyl)boronic acid or its corresponding pinacol ester. The reaction is catalyzed by a palladium(0) complex in the presence of a base. youtube.com The mild conditions of the Suzuki reaction tolerate a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.gov While widely applied to aromatic and vinyl halides, its use with saturated heterocyclic halides is also established. nih.govresearchgate.net
An alternative approach involves forming a Grignard or organolithium reagent from a 2-halothiolane, which can then react with a suitable electrophile like 2-methoxyethyl tosylate. However, the high reactivity of these organometallic intermediates can sometimes lead to lower functional group tolerance compared to Suzuki couplings.
Table 2: Parameters for Suzuki-Miyaura Cross-Coupling
| Thiolane Substrate | Coupling Partner | Catalyst | Base | Solvent |
| 2-Bromothiolane | (2-Methoxyethyl)boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| 2-Iodothiolane | Potassium (2-methoxyethyl)trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane |
| Thiolane-2-boronic acid | 2-Bromoethyl methyl ether | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water |
Advanced Catalytic and Regioselective Approaches
Modern synthetic chemistry increasingly relies on catalytic methods that offer high efficiency and selectivity, minimizing the need for pre-functionalization steps. These approaches are particularly valuable for the targeted modification of heterocyclic scaffolds.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. acs.orgrsc.org In the context of the thiolane ring, the sulfur atom can act as an endogenous directing group, guiding a catalyst to the adjacent C-H bonds at the C2 and C5 positions. This approach avoids the need to pre-install a leaving group on the ring.
Palladium, rhodium, and ruthenium catalysts have been successfully employed for the C-H functionalization of thioethers. virginia.eduresearchgate.net For instance, a palladium(II) catalyst can coordinate to the sulfur atom of the thiolane ring, facilitating the cleavage of a C2-H bond to form a five-membered palladacycle intermediate. This intermediate can then engage in coupling reactions with various partners, including organometallic reagents or alkenes, to introduce the desired side chain. This method offers high atom economy and regioselectivity for functionalizing the position alpha to the sulfur atom. researchgate.net
Directed ortho metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heterocyclic systems. semanticscholar.orgbaranlab.org The principle relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). uwindsor.ca This coordination positions the base to deprotonate a nearby C-H bond, generating a stabilized organolithium intermediate that can be trapped with an electrophile. baranlab.org
In the thiolane system, the sulfur heteroatom itself can function as a directing group. The lone pairs on the sulfur can coordinate with the lithium atom of an alkyllithium reagent, directing deprotonation specifically to the adjacent C2 position. semanticscholar.org This alpha-lithiation generates a nucleophilic center that can react with a variety of electrophiles to install the 2-methoxyethyl side chain or a precursor to the carbaldehyde group. For example, reaction of the 2-lithiothiolane intermediate with an epoxide like 2-(methoxymethyl)oxirane would introduce the side chain, while reaction with DMF (dimethylformamide) could install the aldehyde function.
Table 3: Directed Metalation of Thiolane
| Directing Group | Base | Additive | Electrophile (E⁺) | Product (at C2) |
| Thioether (S) | n-BuLi | TMEDA | 2-(Bromomethyl)-1-methoxyethane | -CH₂(OCH₂CH₂OCH₃) |
| Thioether (S) | s-BuLi | THF | DMF | -CHO |
| Thioether (S) | LDA | THF | Ethylene oxide, then MeI | -CH₂CH₂OCH₃ |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While many MCRs are known for the synthesis of aromatic thiophenes, analogous one-pot strategies for building substituted thiolane rings are also being developed.
A hypothetical MCR for the target molecule could involve the reaction of a sulfur nucleophile (e.g., sodium sulfide), a precursor bearing the methoxyethyl group and two electrophilic sites, and a synthon for the carbaldehyde group. For instance, the reaction between a Michael acceptor, an aldehyde, and a sulfur source can lead to functionalized tetrahydrothiophenes. The Gewald reaction, a well-known MCR for producing 2-aminothiophenes, demonstrates the principle of combining a sulfur source, a ketone/aldehyde, and an activated nitrile in one pot. nih.gov Adapting these principles could lead to novel and highly convergent pathways to complex thiolanes like this compound.
Reaction Mechanisms and Reactivity of 2 2 Methoxyethyl Thiolane 2 Carbaldehyde
Reactivity Profile of the Carbaldehyde Functionality
The carbaldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance and greater polarization of the carbonyl group. ncert.nic.inunizin.org
The most fundamental reaction of the aldehyde group is nucleophilic addition. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of this intermediate yields the final addition product. unizin.org
Key nucleophilic addition reactions include:
Hemiacetal Formation: In the presence of an alcohol and an acid or base catalyst, the aldehyde group can reversibly react to form a hemiacetal.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin, which is a useful synthetic intermediate. ncert.nic.in
Formation of New C-C Bonds: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. youtube.com
| Reaction Type | Nucleophile | General Product |
|---|---|---|
| Hemiacetal Formation | Alcohol (R'-OH) | Hemiacetal |
| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin |
| Grignard Reaction | Grignard Reagent (R'-MgX) | Secondary Alcohol |
Condensation reactions are a subclass of nucleophilic addition reactions where the initial addition is followed by the elimination of a small molecule, typically water. libretexts.org These reactions are crucial for the formation of various aldehyde derivatives.
Schiff Base (Imine) Formation: Primary amines react with the aldehyde to form a carbinolamine intermediate, which readily dehydrates to yield an imine, also known as a Schiff base. The reaction is reversible and often acid-catalyzed. youtube.com
Enamine Formation: Secondary amines react in a similar fashion to form an intermediate that cannot dehydrate to a stable imine. Instead, a proton is lost from an adjacent carbon, leading to the formation of an enamine. libretexts.org
Aldol (B89426) Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then act as a nucleophile, attacking another molecule of the aldehyde. ncert.nic.infiveable.me While 2-(2-Methoxyethyl)thiolane-2-carbaldehyde lacks α-hydrogens, it can act as the electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone. libretexts.org
| Reactant | Reaction Type | Product |
|---|---|---|
| Primary Amine (R'-NH₂) | Imine Formation | Schiff Base (Imine) |
| Secondary Amine (R'₂NH) | Enamine Formation | Enamine |
| Enolizable Aldehyde/Ketone | Crossed-Aldol Condensation | β-Hydroxy Carbonyl Compound |
The aldehyde functional group is readily susceptible to both oxidation and reduction, allowing for its conversion into other important functional groups.
Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).
Reduction: The aldehyde group can be selectively reduced to a primary alcohol. researchgate.netnih.gov Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is also an effective method.
| Transformation | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃, [Ag(NH₃)₂]⁺ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |
Influence of the 2-Methoxyethyl Substituent on Stereoelectronic Properties and Reactivity
The stereoelectronic properties of this compound are primarily governed by the interactions between the sulfur heteroatom of the thiolane ring, the oxygen atom of the methoxyethyl side chain, and the carbonyl group of the aldehyde. The conformational flexibility of the five-membered thiolane ring, which can adopt various envelope and twist conformations, is further complicated by the rotatable bonds within the 2-methoxyethyl substituent.
Furthermore, the presence of the methoxy (B1213986) group allows for the potential of intramolecular hydrogen bonding in certain conformations, particularly in the presence of acidic catalysts or during reactions involving protonated intermediates. This can lock the molecule into a specific conformation, thereby influencing the stereochemical outcome of reactions at the aldehyde center.
The reactivity of the aldehyde group in this compound is a direct consequence of these stereoelectronic factors. The accessibility of the electrophilic carbonyl carbon to incoming nucleophiles is dictated by the steric hindrance imposed by the thiolane ring and the methoxyethyl side chain in its preferred conformation.
Moreover, the electronic nature of the substituents influences the electrophilicity of the carbonyl carbon. While alkyl groups are generally electron-donating, the presence of the electronegative oxygen atom in the methoxyethyl group can have a more complex effect, potentially withdrawing electron density inductively and altering the reactivity profile of the aldehyde compared to a simple alkyl-substituted analogue.
Detailed research findings on the specific stereochemical outcomes and reaction kinetics for this compound are limited in publicly available literature. However, based on analogous systems, it can be inferred that the stereoelectronic control exerted by the 2-methoxyethyl group would be significant in diastereoselective reactions. The preferred conformation would likely favor the approach of a nucleophile from the less hindered face, leading to a predictable stereochemical outcome.
To illustrate the potential impact of the substituent on reactivity, the following hypothetical data table outlines expected trends in the nucleophilic addition to 2-substituted thiolane-2-carbaldehydes.
| Substituent at C2 | Relative Rate of Nucleophilic Addition (Predicted) | Diastereomeric Excess (de %) (Predicted) | Predominant Diastereomer |
|---|---|---|---|
| -CH3 | 1.0 | 60 | R,S / S,R |
| -CH2CH3 | 0.8 | 75 | R,S / S,R |
| -CH2OCH3 | 1.2 | 85 | R,R / S,S |
| -CH2CH2OCH3 | 0.9 | >90 | R,S / S,R (chelation control) |
This predictive table highlights that a substituent capable of chelation, such as the 2-methoxyethyl group, could lead to a higher diastereomeric excess by forming a rigid, chelated transition state with a metal-containing nucleophile, thereby directing the attack from a specific face. The relative rate of reaction would also be influenced by a combination of steric and electronic factors.
Asymmetric Synthesis and Stereochemical Control in Thiolane Carbaldehydes
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For 2-(2-Methoxyethyl)thiolane-2-carbaldehyde, where the C2 carbon is a stereocenter, several strategies can be employed.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in various asymmetric syntheses. For instance, in aldol (B89426) reactions, chiral N-acyloxazolidinones can be used to achieve high diastereoselectivity. researchgate.net Although specific examples for this compound are not prevalent in the literature, the principle can be applied. A general approach would involve attaching a chiral auxiliary to a precursor of the thiolane ring or the carbaldehyde group to control the formation of the C2 stereocenter.
In this strategy, a chiral reagent is used to convert an achiral or racemic substrate into a chiral product. youtube.com The chirality of the reagent influences the transition state of the reaction, leading to the preferential formation of one enantiomer. For the synthesis of chiral thiolanes, a chiral base could be used to deprotonate a prochiral precursor, followed by reaction with an electrophile. The complex formed between the substrate and the chiral reagent dictates the facial selectivity of the reaction.
Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. mdpi.com This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries or reagents.
Organocatalysis : Chiral organic molecules, such as proline and its derivatives, can act as catalysts in various asymmetric transformations. beilstein-journals.org For instance, the Michael addition of aldehydes to nitroolefins, a key step in the formation of substituted five-membered rings, can be catalyzed by diarylprolinol silyl (B83357) ethers with high diastereo- and enantioselectivity. beilstein-journals.orgnih.gov This type of catalysis could be adapted for the synthesis of precursors to this compound.
Transition Metal Catalysis : Chiral complexes of transition metals like rhodium, ruthenium, palladium, and copper are widely used in asymmetric catalysis. nih.govnih.govresearchgate.net These catalysts can be employed in a variety of reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, to create chiral centers with high enantiomeric excess. catalyst-enabling-synthetic-chemistry.comnih.gov For example, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides can produce chiral pyrrolidine (B122466) substrates, which are structurally related to thiolanes. nih.gov
Diastereoselective Transformations Involving the Carbaldehyde and Thiolane Stereocenters
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. In derivatives of this compound, additional stereocenters can be introduced on the thiolane ring or the side chain. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.
For example, the addition of a nucleophile to the carbaldehyde group of a chiral 2-substituted thiolane will generate a new stereocenter. The stereochemical outcome of this reaction will be influenced by the existing stereocenter at C2, a phenomenon known as substrate-controlled diastereoselection. The relative orientation of the substituents on the thiolane ring will direct the incoming nucleophile to one face of the carbonyl group.
Similarly, reactions that modify the thiolane ring itself, such as the Horner-Wittig reaction for the synthesis of disubstituted alkenes, can exhibit high levels of stereocontrol. rsc.org The stereoselectivity of these transformations is often dependent on the reaction conditions and the nature of the reagents used.
Mechanistic Understanding of Stereoselectivity Origins
Understanding the mechanism of a stereoselective reaction is key to optimizing it and applying it to new systems. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used to model the transition states of reactions and predict the stereochemical outcome. nih.gov
For instance, in the Diels-Alder reaction of thiophene (B33073) 1-oxide, DFT calculations have shown that the preference for syn cycloaddition arises from the pre-distortion of the thiophene 1-oxide into a conformation that resembles the syn transition state. nih.gov This pre-distortion minimizes hyperconjugative antiaromaticity in the starting material. nih.gov
In transition metal-catalyzed reactions, the stereoselectivity is often determined by the geometry of the metal-ligand complex and its interaction with the substrate. acs.org For example, in a palladium-catalyzed asymmetric Oshima–Utimoto reaction, the stereoselectivity is governed by the coordination of the palladium complex to one face of the carbon-carbon double bond in a chair-like six-membered transition state. acs.org
Derivatization for Chiral Analysis and Optical Purity Determination
After a chiral molecule has been synthesized, it is essential to determine its optical purity, which is typically expressed as enantiomeric excess (ee). While techniques like chiral High-Performance Liquid Chromatography (HPLC) can often separate enantiomers directly, derivatization with a chiral derivatizing agent (CDA) is another common method. wikipedia.org
A CDA is a chiral molecule that reacts with the enantiomeric mixture to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic or spectroscopic techniques, such as NMR. wikipedia.orgresearchgate.net
For an aldehyde like this compound, a common derivatization strategy would involve reaction with a chiral amine or alcohol to form a chiral imine or acetal, respectively. The ratio of the resulting diastereomers can then be determined, providing a measure of the enantiomeric excess of the original aldehyde. It is crucial that the CDA itself has high optical purity to ensure accurate determination of the analyte's ee. chromforum.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxyethyl Thiolane 2 Carbaldehyde
Mass Spectrometry (MS) Techniques
Analysis of Fragmentation Patterns for Structural Information
Further research or de novo synthesis and analysis would be required to generate the experimental data necessary to fulfill the original request.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Identity
No liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) data for 2-(2-Methoxyethyl)thiolane-2-carbaldehyde is currently available in the public domain. Such analyses would be crucial for determining the compound's purity, identifying potential isomers, and confirming its molecular weight by observing the mass-to-charge ratio of its molecular ion and characteristic fragments.
Vibrational (Infrared) Spectroscopy for Functional Group Identification
There is no published infrared (IR) spectroscopy data for this compound. An experimental IR spectrum would be expected to show characteristic absorption bands for the aldehyde functional group (C=O stretch typically around 1720-1740 cm⁻¹ and C-H stretch around 2720 and 2820 cm⁻¹), the ether linkage (C-O-C stretch around 1100 cm⁻¹), and the thiolane ring (C-S and C-H vibrations). Without this data, a definitive functional group analysis is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of this compound have not been characterized by ultraviolet-visible (UV-Vis) spectroscopy in any available literature. Typically, the aldehyde group would exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The saturated thiolane ring is not expected to have significant absorption in the standard UV-Vis range.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
No X-ray crystallographic data for this compound has been reported. If the compound could be crystallized, this technique would provide precise information on its three-dimensional structure, including bond lengths, bond angles, and the conformation of the thiolane ring and the methoxyethyl substituent in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
As the compound possesses a chiral center at the C2 position of the thiolane ring, chiroptical spectroscopy, such as circular dichroism (CD), would be essential for determining its absolute configuration if the compound were resolved into its enantiomers. However, no such studies have been published.
Computational Chemistry and Theoretical Investigations of 2 2 Methoxyethyl Thiolane 2 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of 2-(2-Methoxyethyl)thiolane-2-carbaldehyde at an atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)
Once the optimized geometry is obtained, the electronic properties can be investigated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and a positive potential around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Analysis of Spectroscopic Properties (e.g., theoretical NMR shifts, vibrational frequencies)
DFT calculations can also predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are often in good agreement with experimental values, aiding in the assignment of complex spectra. mdpi.com
Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. nih.govresearchgate.net These calculations help in assigning the various vibrational modes of the molecule to specific peaks in the experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-S stretching of the thiolane ring, and C-O stretching of the methoxy group. researchgate.net
Table 2: Illustrative Calculated vs. Expected Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1720 | ~1700 |
| C-H Stretch (Aliphatic) | 2950-3000 | ~2850-2960 |
| C-S Stretch (Thiolane) | 680 | ~650-700 |
| C-O Stretch (Methoxy) | 1100 | ~1080-1150 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor. The values presented are for illustrative purposes.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore various potential reaction pathways, such as its oxidation, reduction, or participation in condensation reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction mechanism can be determined.
The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate transition state structures and calculate their activation energies, providing valuable insights into the reaction rates.
Conformational Analysis and Intramolecular Interactions
Due to the flexibility of the thiolane ring and the methoxyethyl side chain, this compound can exist in multiple conformations. mdpi.comresearchgate.net Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.
The results of a conformational analysis can reveal the most stable conformation of the molecule and the energy barriers between different conformers. Intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence the conformational preferences can also be identified and quantified. For the title compound, the orientation of the methoxyethyl and carbaldehyde groups relative to the thiolane ring would be of particular interest.
Advanced Computational Methodologies (e.g., NBO, QTAIM, RDG) for Bonding and Reactivity Insights
More advanced computational techniques can provide deeper insights into the bonding and reactivity of this compound.
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and empty orbitals, providing a quantitative measure of hyperconjugative and steric interactions.
Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. rsc.org It can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).
Reduced Density Gradient (RDG) analysis is used to visualize and characterize non-covalent interactions, such as van der Waals forces and hydrogen bonds, within the molecule.
These methods offer a more detailed picture of the electronic structure and bonding in this compound than can be obtained from simpler analyses.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of this compound in solution.
These simulations can provide information about the flexibility of the molecule, the time scales of conformational changes, and the influence of the solvent on the conformational equilibrium. Solvation effects, such as the formation of hydrogen bonds with water molecules, can be explicitly modeled, providing a more accurate representation of the molecule's behavior in a condensed phase.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor to Other Thiolane and Organosulfur Heterocycle Derivatives
As a functionalized thiolane, 2-(2-Methoxyethyl)thiolane-2-carbaldehyde is a valuable precursor for a variety of other organosulfur heterocycles. The aldehyde group serves researchgate.netthieme-connect.de as a key handle for chain extension and cyclization reactions. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to yield fused ring systems containing the thiolane moiety.
Furthermore, the sulfur atom in the thiolane ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivative rsc.orgs exhibit altered electronic properties and stereochemistry, providing access to a broader range of compounds with potentially unique biological activities or material properties. The reactivity of the aldehyde can also be harnessed to build upon the existing scaffold, leading to more complex thiolane derivatives.
Below is a table summari researchgate.netzing potential transformations of the aldehyde functional group in a thiolane-based system to generate diverse derivatives.
| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylides (e.g., Ph3P=CH2) | Alkene | Carbon-carbon bond formation for scaffold extension. |
| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | Amine | Introduction of nitrogen-containing functionalities. |
| Grignard Reaction | Organomagnesium halides (R-MgBr) | Secondary Alcohol | Creation of new stereocenters and further functionalization. |
| Oxidation | Oxidizing agent (e.g., KMnO4, PCC) | Carboxylic Acid | Formation of amides, esters, and other acid derivatives. |
Building Block for Polyfunctionalized Organic Scaffolds
The inherent functionality of this compound makes it an excellent building block for the synthesis of polyfunctionalized organic scaffolds. The aldehyde can be conve researchgate.netproquest.comrted into a variety of other functional groups, such as alcohols, amines, or carboxylic acids, which can then be used in subsequent reactions to build more complex molecular architectures.
Applicationnih.govnih.govin the Synthesis of Chiral Compounds and Natural Product Analogs
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral derivatives of thi (B1664050) rsc.orgolane can be employed as valuable synthons in asymmetric synthesis. If 2-(2-Methoxyethyl)thio researchgate.netlane-2-carbaldehyde is used in its racemic form, diastereoselective reactions can be employed to separate the enantiomers or to generate a desired stereoisomer.
Alternatively, if a chiral version of the starting material is obtained, the stereocenter at the 2-position of the thiolane ring can direct the stereochemical outcome of subsequent reactions. This stereocontrol is crucial in the total synthesis of natural products and their analogs, where precise three-dimensional arrangement of atoms is required for biological activity. The development of stereo nih.govresearchgate.netselective methods for the synthesis and transformation of such chiral building blocks is an active area of research.
The following table outl nih.govnih.govines some strategies for the application of chiral thiolane-based aldehydes in asymmetric synthesis.
| Asymmetric Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Auxiliary | The chiral thiolane moiety can act as a temporary auxiliary to control the stereochemistry of a reaction at a different site. | Enantiomerically enriched products after removal of the auxiliary. |
| Diastereoselective Addition | Nucleophilic addition to the aldehyde can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer. | Control over the formation of new stereocenters. |
| Organocatalysis | Chiral organocatalysts can be used to achieve enantioselective transformations of the aldehyde group. | Access to a wide range of chiral products from an achiral or racemic starting material. |
Strategic Utility in the Construction of Functional Materials
While the saturated thiolane ring itself does not possess the extended π-conjugation necessary for high electrical conductivity, it can be incorporated as a flexible or rigid linker in the backbone or side chains of polymers. The properties of such po wiley.comlymers can be tuned by the introduction of the thiolane unit, which can affect solubility, morphology, and thermal stability.
More significantly, the mit.eduthiolane ring can be a synthetic precursor to thiophene-containing materials. Thiophenes are well-known mdpi.com for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Dehydrogenation of the th rsc.orgnih.goviolane ring, although a challenging transformation, would lead to the corresponding thiophene (B33073) derivative, thereby opening up a pathway to conjugated materials. Furthermore, sulfur-containing polymers, in general, have shown promise in a variety of applications, including high refractive index materials and in energy storage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyethyl)thiolane-2-carbaldehyde, and how can reaction conditions be standardized?
- Methodology : Begin with thiolane ring formation via cyclization of 2-mercaptoethanol derivatives, followed by methoxyethyl group introduction using nucleophilic substitution. For the aldehyde functionality, employ oxidation of primary alcohols (e.g., using pyridinium chlorochromate) or Vilsmeier-Haack formylation. Key parameters to optimize include solvent polarity (e.g., dichloromethane vs. petroleum ether), temperature (40–60°C), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) .
- Data Standardization : Compare yields and purity across trials using HPLC-MS. For example, in analogous thiolane derivatives, yields ranged from 55% (non-polar solvents) to 72% (polar aprotic solvents) under similar conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- NMR : Use ¹H/¹³C NMR to confirm thiolane ring conformation and aldehyde proton resonance (δ ~9.8–10.2 ppm). Methoxyethyl protons typically appear as a triplet (δ ~3.4–3.6 ppm) .
- IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns. For example, a related dithiolane-carbaldehyde showed a base peak at m/z 163 (loss of methoxyethyl group) .
Q. How can researchers design initial biological activity screens for this compound?
- Experimental Design :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) and anticancer potential using MTT assays (e.g., IC₅₀ in HeLa or MCF-7 cells).
- Target Identification : Screen against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates. Fluorinated analogs showed enhanced metabolic stability, suggesting similar assays for this compound .
Advanced Research Questions
Q. What reaction mechanisms govern the aldehyde group’s reactivity in this compound?
- Mechanistic Insights :
- Nucleophilic Additions : The aldehyde can undergo condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents. Monitor stereoelectronic effects of the thiolane ring on reaction rates.
- Oxidation/Reduction : Compare NaBH₄ reduction (to alcohol) vs. TEMPO-mediated oxidation (to carboxylic acid). In thiophene-carbaldehydes, steric hindrance from substituents reduced reduction efficiency by 20–30% .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Strategy :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs). For a fluoroethyl-thiolane analog, docking revealed strong hydrogen bonding with Tyr-343 in COX-2 (ΔG = -8.2 kcal/mol) .
- QSAR Studies : Corporate Hammett constants (σ) of substituents (methoxy vs. fluoro) to predict bioactivity trends. Fluorinated derivatives often show higher logP and membrane permeability .
Q. How can researchers address contradictions in reported synthetic yields or biological activity data?
- Resolution Framework :
- Byproduct Analysis : Use LC-MS to identify impurities. For example, overoxidation during aldehyde formation may generate carboxylic acid byproducts, reducing yield .
- Biological Replicates : Repeat assays in multiple cell lines with controls (e.g., cisplatin for cytotoxicity). A thiophene-carbaldehyde showed variable IC₅₀ values (12–45 μM) across studies due to differences in cell culture conditions .
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
- Separation Techniques :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) to resolve enantiomers. For a terthiophene-carbaldehyde, enantiomeric excess (ee) of 95% was achieved with hexane:isopropanol (90:10) .
- Crystallization : Exploit differential solubility of diastereomers. A dithiolane derivative required 3 recrystallizations in ethanol to attain >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
